4-(3-cyano-1H-indol-1-yl)butyl acetate
Description
4-(3-Cyano-1H-indol-1-yl)butyl acetate (molecular formula: C₁₅H₁₆N₂O₂, molecular weight: 256.30 g/mol) is an indole derivative featuring a cyano group at position 3 of the indole ring and a butyl acetate chain at position 1.
Properties
CAS No. |
91147-72-7 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(3-cyanoindol-1-yl)butyl acetate |
InChI |
InChI=1S/C15H16N2O2/c1-12(18)19-9-5-4-8-17-11-13(10-16)14-6-2-3-7-15(14)17/h2-3,6-7,11H,4-5,8-9H2,1H3 |
InChI Key |
RQAXAHOTUVJSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCN1C=C(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyano-1H-indol-1-yl)butyl acetate typically involves multiple steps. One common method starts with the preparation of the indole core, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
Once the indole core is prepared, the cyano group can be introduced at the 3-position through a nucleophilic substitution reaction. This can be achieved by reacting the indole with a suitable cyano donor, such as cyanogen bromide, under basic conditions .
The final step involves the attachment of the butyl acetate group at the 4-position. This can be done through an esterification reaction, where the indole derivative is reacted with butyl acetate in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(3-cyano-1H-indol-1-yl)butyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(3-cyano-1H-indol-1-yl)butyl acetate has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-cyano-1H-indol-1-yl)butyl acetate involves its interaction with specific molecular targets and pathways. The cyano group and indole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-(3-cyano-1H-indol-1-yl)butyl acetate with structurally related indole derivatives:
Key Observations :
- Halogenated Derivatives : The bromo and chloro substituents in 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate increase molecular weight and may enhance electrophilic reactivity, making it suitable for cross-coupling reactions .
- Cyanogroup Position: Ethyl N-(3-cyano-1H-indol-2-yl)formimidate shares the cyano group but at position 3, with a formimidate group at position 2.
- Acetamide vs. Acetate: The acetamide group in 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide introduces hydrogen-bonding capacity, which correlates with antioxidant activity in studies .
Physicochemical Properties
*Estimates based on structural analogs.
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